3,6-Bis(hydroxymethyl)-1,4-dipropyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Description
3,6-Bis(hydroxymethyl)-1,4-dipropyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is notable for its unique substitution pattern, which includes hydroxymethyl and dipropyl groups, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
3,6-bis(hydroxymethyl)-1,4-dipropyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O4/c1-3-5-13-9-10(16(8-18)11(13)19)14(6-4-2)12(20)15(9)7-17/h9-10,17-18H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXVBUSFVYHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2C(N(C(=O)N2CO)CCC)N(C1=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(hydroxymethyl)-1,4-dipropyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(hydroxymethyl)-1,4-dipropyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like alkoxides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,6-Bis(hydroxymethyl)-1,4-dipropyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 3,6-Bis(hydroxymethyl)-1,4-dipropyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione involves its interaction with specific molecular targets. The compound’s imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. Additionally, its hydroxymethyl groups can form hydrogen bonds with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
1,3-Diazole: Another heterocyclic compound with similar structural features.
Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.
Uniqueness: 3,6-Bis(hydroxymethyl)-1,4-dipropyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
